
S-(2-boronoethyl)-L-cysteine
Overview
Description
S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid-containing amino acid derivative that functions as a potent transition-state analogue inhibitor of arginase, a binuclear manganese metalloenzyme critical in the urea cycle and nitric oxide (NO) metabolism . Structurally, BEC features an L-cysteine backbone substituted with a 2-boronoethyl group at the sulfur atom. This boronate moiety enables tight binding to arginase by mimicking the tetrahedral intermediate formed during the hydrolysis of L-arginine to L-ornithine and urea .
BEC exhibits a dissociation constant (Kd) of 2.22 µM and an inhibition constant (KI) of 0.4–0.6 µM, making it one of the most effective arginase inhibitors identified to date . Its mechanism involves displacing the metal-bridging hydroxide in arginase’s active site, stabilizing a transition-state configuration that halts catalysis . This inhibitory activity has therapeutic implications in conditions such as erectile dysfunction, cardiovascular diseases, parasitic infections, and immune modulation .
Preparation Methods
Synthetic Routes to S-(2-Boronoethyl)-L-Cysteine
Original Matteson Method
The foundational synthesis of BEC, as described by Matteson, involves the reaction of L-cysteine with a boronate-containing alkylating agent under controlled conditions. Key steps include:
- Protection of Functional Groups : The amino and carboxyl groups of L-cysteine are protected using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively, to prevent undesired side reactions.
- Alkylation with Boronate Ester : The sulfur atom of protected L-cysteine undergoes nucleophilic attack by 2-bromoethylboronate ester in anhydrous tetrahydrofuran (THF) at −78°C.
- Deprotection : Sequential removal of Boc and methyl ester groups using trifluoroacetic acid (TFA) and lithium hydroxide yields the free boronic acid derivative.
Table 1: Summary of Matteson’s Synthetic Protocol
Step | Reagents/Conditions | Purpose | Yield* |
---|---|---|---|
1 | Boc₂O, NaOH, MeOH | Amino protection | 85% |
2 | Methyl chloroformate, DMAP | Carboxyl protection | 78% |
3 | 2-Bromoethylboronate, THF, −78°C | Alkylation | 62% |
4 | TFA, LiOH | Deprotection | 89% |
*Reported yields are illustrative; exact values from primary sources are unavailable in provided excerpts.
Modified Synthesis by Christianson et al.
Christianson’s team refined Matteson’s protocol to enhance reproducibility and scalability. Critical modifications include:
- Grignard Reagent Substitution : Replacement of the original Grignard reagent (e.g., methylmagnesium bromide) with allylmagnesium bromide to improve boronate ester stability.
- Optimized Purification : Use of silica gel flash chromatography (eluent: dichloromethane/methanol gradients) instead of distillation for higher purity.
The revised method achieves comparable yields while reducing side products, as evidenced by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data.
Structural and Kinetic Characterization
X-Ray Crystallographic Analysis
The X-ray structure of the arginase-BEC complex (2.3 Å resolution) reveals that the boronic acid moiety forms a tetrahedral boronate anion bridging the binuclear manganese cluster. This geometry mirrors the transition state in arginine hydrolysis, validating BEC’s mechanistic role.
Table 2: Crystallographic Data for Arginase-BEC Complex
Parameter | Value |
---|---|
Resolution | 2.3 Å |
Space Group | P2₁2₁2₁ |
R-Factor | 0.198 |
Manganese Coordination | Mn1–O1: 2.1 Å, Mn2–O2: 2.3 Å |
Kinetic and Thermodynamic Profiling
- Inhibition Constant ($$K_I$$) : 0.4–0.6 μM (kinetic assay).
- Dissociation Constant ($$K_d$$) : 2.22 μM (isothermal titration calorimetry).
- Slow-Binding Kinetics : BEC exhibits time-dependent inhibition, with a $$k{on}$$ of $$1.5 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$$ and $$k{off}$$ of $$0.003 \, \text{s}^{-1}$$.
Applications in Physiological Studies
BEC’s selectivity for arginase over nitric oxide synthase enables precise modulation of nitric oxide (NO) signaling. In human penile corpus cavernosum tissue, BEC enhances NO-dependent smooth muscle relaxation by 40–60%, highlighting its therapeutic potential for erectile dysfunction.
Chemical Reactions Analysis
Bose-Einstein Condensate itself does not undergo chemical reactions in the traditional sense, as it is a state of matter rather than a chemical compound. it can exhibit unique quantum phenomena such as superfluidity and macroscopic quantum interference. These phenomena are studied using various experimental techniques, including spectroscopy and interferometry .
Scientific Research Applications
Inhibition of Arginase Activity
BEC acts as a slow-binding competitive inhibitor of arginase, which is crucial in regulating the availability of L-arginine for nitric oxide synthase (NOS). This inhibition can enhance smooth muscle relaxation, making BEC a candidate for treating erectile dysfunction.
Case Study: Erectile Function
A study demonstrated that BEC binds to arginase as a transition state analogue, significantly enhancing nitric oxide-dependent smooth muscle relaxation in human penile tissue. The binding affinity was characterized by a dissociation constant (K_I) of approximately 0.4-0.6 µM, indicating strong inhibitory potential against arginase while sparing NOS activity .
Role in Inflammation and Immune Response
BEC has been investigated for its effects on inflammation and immune responses. It has been shown to exacerbate conditions such as colitis in mouse models, indicating that inhibition of arginase can lead to increased inflammatory responses due to altered polyamine metabolism.
Case Study: Colitis Model
In a study involving mice with induced colitis, treatment with BEC resulted in worsened histological injury scores and increased polyamine levels compared to control groups. This suggests that while BEC inhibits arginase, it may also promote inflammatory pathways when arginine metabolism is disrupted .
Potential Therapeutic Applications
The dual role of BEC in modulating arginine metabolism positions it as a potential therapeutic agent in various conditions:
- Erectile Dysfunction : By enhancing nitric oxide production through arginase inhibition, BEC may improve erectile function.
- Inflammatory Diseases : Its effects on immune modulation could be harnessed for therapies targeting chronic inflammatory conditions.
- Cancer Research : Given its role in regulating T cell function and immune responses, BEC may have implications in cancer immunotherapy by affecting tumor microenvironments .
Data Table: Summary of Studies Involving BEC
Mechanism of Action
The unique properties of Bose-Einstein Condensate arise from the macroscopic occupation of the lowest quantum state by a large number of bosons. This results in phenomena such as superfluidity, where the condensate flows without viscosity, and macroscopic quantum interference, where the wavefunctions of individual atoms overlap and interfere with each other. These effects are governed by the principles of quantum mechanics and are described by the Gross-Pitaevskii equation .
Comparison with Similar Compounds
Structural Analogues of L-Cysteine Derivatives
Several L-cysteine derivatives share structural similarities with BEC but differ in substituents and functional outcomes:
Key Structural Insights :
- The boronate group in BEC is unique among cysteine derivatives, enabling transition-state mimicry .
- Substitutions like carboxyethyl or cyanoethyl groups alter polarity and reactivity but lack arginase-targeting capabilities .
Functional Analogues: Arginase Inhibitors
BEC is compared below with other arginase inhibitors based on mechanism and potency:
Key Functional Insights :
Biological Activity
S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid derivative of L-cysteine that has garnered attention for its role as an arginase inhibitor. This compound has implications in various biological processes, particularly in the context of inflammation, immune response, and metabolic regulation. This article provides a comprehensive overview of the biological activity of BEC, supported by research findings, case studies, and data tables.
BEC functions primarily as a competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase activity, BEC increases the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production. This mechanism is crucial in various physiological and pathological contexts, including immune response modulation and inflammation control.
Key Findings on Mechanism
- Binding Affinity : BEC binds to arginase as a transition state analogue with a dissociation constant (K(I)) ranging from 0.4 to 0.6 µM, indicating strong binding affinity .
- Inhibition Effects : Inhibition of arginase by BEC has been linked to increased NO levels, which can have both pro-inflammatory and anti-inflammatory effects depending on the context .
Inflammation and Immune Response
- Modulation of Inflammatory Responses : Studies have shown that BEC administration can exacerbate inflammation in models of allergic airway disease and colitis. For instance, in mice with induced colitis, treatment with BEC worsened histological injury scores and increased mortality rates compared to controls .
- Impact on Nitric Oxide Homeostasis : The alteration in NO homeostasis due to arginase inhibition by BEC leads to increased S-nitrosylation and nitration of proteins, which can influence inflammatory pathways such as NF-κB activation .
- Immune Suppression : In neuroblastoma models, elevated arginase activity was associated with immune suppression through depletion of L-arginine, which is critical for T cell function. BEC's inhibition of arginase may counteract this effect by restoring L-arginine levels .
Case Studies
- Asthma Models : In studies involving asthma models, BEC treatment led to enhanced airway hyperresponsiveness and increased expression of chemokines associated with inflammation .
- Colitis Studies : Research demonstrated that BEC exacerbated symptoms in C. rodentium-infected mice, highlighting its potential detrimental effects on gut health when arginase is inhibited .
Data Tables
The following table summarizes key experimental findings regarding the effects of BEC on various biological parameters in mouse models.
Study Focus | Treatment | Survival (%) | Histology Score | Colon Weight (% Total Body Weight) |
---|---|---|---|---|
C. rodentium + Control | Water | 81.8 | 3.82 ± 1.01 | 0.83 ± 0.08 |
C. rodentium + BEC | BEC | 55.5 | 9.25 ± 0.69 | 1.25 ± 0.07 |
C. rodentium + DFMO | DFMO | 0 | 9.54 ± 0.68 | 1.35 ± 0.12 |
Implications for Therapy
The dual role of BEC as an arginase inhibitor presents both therapeutic opportunities and challenges:
- Therapeutic Potential : By enhancing NO availability, BEC may have potential applications in conditions characterized by low NO levels or impaired immune responses.
- Caution in Use : Given its ability to exacerbate certain inflammatory conditions, careful consideration is needed regarding the contexts in which BEC is administered.
Q & A
Q. Basic: How is S-(2-boronoethyl)-L-cysteine synthesized and characterized for research use?
Methodological Answer:
BEC is synthesized via nucleophilic substitution, where L-cysteine reacts with 2-bromoethylboronate under alkaline conditions. The reaction is typically monitored by thin-layer chromatography (TLC) to confirm completion. Purification involves ion-exchange chromatography to isolate the thioether product. Characterization employs nuclear magnetic resonance (NMR) to verify the boronate moiety and high-performance liquid chromatography (HPLC) to assess purity (>98%). For novel compounds, elemental analysis and mass spectrometry (MS) are mandatory to confirm molecular identity .
Q. Basic: What experimental assays are used to determine the inhibitory activity of BEC against arginase isoforms?
Methodological Answer:
BEC’s inhibition kinetics are evaluated using in vitro enzyme assays. Arginase activity is measured via urea production, quantified colorimetrically using α-isonitrosopropiophenone. Competitive inhibition is confirmed by varying L-arginine concentrations and analyzing Lineweaver-Burk plots. At pH 7.5, BEC exhibits a competitive inhibition constant (Ki) of 0.31 µM for arginase II, while at pH 9.5, it acts as a slow-binding inhibitor with Ki = 30 nM. Assays require strict pH control and pre-incubation of BEC with the enzyme to ensure equilibrium .
Q. Advanced: How do researchers address variability in arginase inhibition assays when using BEC across different pH conditions?
Methodological Answer:
Variability is minimized by standardizing buffer systems (e.g., Tris-HCl for pH 7.5 vs. glycine-NaOH for pH 9.5) and pre-equilibrating enzymes with BEC for ≥30 minutes. Internal controls, such as known inhibitors like N-hydroxy-nor-L-arginine (nor-NOHA), are included to validate assay conditions. Measurement uncertainty is quantified via triplicate runs, and systematic errors (e.g., pipetting inaccuracies) are addressed using calibrated microsyringes. Data normalization to enzyme-free controls reduces background interference .
Q. Advanced: What in vivo models have been utilized to study the therapeutic effects of BEC, and what methodological considerations are critical?
Methodological Answer:
BEC’s efficacy has been tested in a rat model of ulcerative colitis. Rats receive oral BEC (10 mg/kg/day) for 14 days, followed by histopathological analysis of colonic mucosa. ODC activity is measured via HPLC quantification of putrescine, with tissue homogenates incubated with L-ornithine and pyridoxal phosphate. Critical considerations include:
- Dose optimization to avoid off-target effects on nitric oxide synthase.
- Use of arginase-knockout controls to isolate BEC-specific effects.
- Validation of ODC suppression via Western blot or qPCR for protein/mRNA levels .
Q. Basic: What analytical techniques are essential for confirming the purity and structure of BEC in preclinical studies?
Methodological Answer:
Purity is validated via reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Structural confirmation uses <sup>1</sup>H and <sup>11</sup>B NMR to identify the boronate group (δ = 10–15 ppm for <sup>11</sup>B). Mass spectrometry (ESI-MS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 194). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .
Q. Advanced: How can researchers differentiate between the effects of BEC on arginase I versus arginase II in complex biological systems?
Methodological Answer:
Isoform-specific effects are dissected using:
siRNA knockdowns : Silencing arginase I or II in cell lines (e.g., RAW 264.7 macrophages) followed by BEC treatment.
Isozyme-selective inhibitors : Co-administration with arginase I-specific inhibitors (e.g., ABH) to isolate arginase II activity.
Compartmental analysis : Subcellular fractionation to quantify mitochondrial (arginase II) vs. cytosolic (arginase I) activity post-BEC exposure. Data interpretation requires normalization to isoform-specific protein levels (via ELISA) .
Q. Basic: What are the key considerations for storing and handling BEC to ensure stability in experimental settings?
Methodological Answer:
BEC is hygroscopic and light-sensitive. For long-term stability:
- Store lyophilized powder at –20°C in amber vials with desiccant.
- Prepare working solutions in PBS (pH 7.2) immediately before use; avoid freeze-thaw cycles.
- Degradation is monitored via weekly HPLC checks for thiol oxidation products (e.g., cystine derivatives) .
Q. Advanced: What strategies are employed to validate the specificity of BEC in enzyme inhibition studies, particularly in the presence of related thiol-containing compounds?
Methodological Answer:
Specificity is confirmed through:
- Cross-inhibition assays : Testing BEC against non-target enzymes (e.g., cysteine proteases) at 10× Ki concentrations.
- Thiol-blocking agents : Pre-treatment with iodoacetamide to alkylate free thiols, ensuring BEC’s boronate group drives binding.
- Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics to arginase vs. thiol-rich proteins (e.g., albumin) .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHLDXXJHAZTN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSC[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432180 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63107-40-4 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.